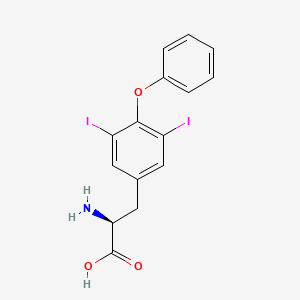

3,5-Diiodo-O-phenyl-L-tyrosine

Description

3,5-Diiodo-O-phenyl-L-tyrosine (commonly referred to as 3,5-diiodotyrosine or DIT) is an iodinated derivative of the amino acid L-tyrosine. Its molecular formula is C₉H₉I₂NO₃, with an average molecular weight of 432.98 g/mol . Structurally, it features iodine substitutions at the 3 and 5 positions of the phenolic ring (Figure 1). This compound is a critical intermediate in the biosynthesis of thyroid hormones, serving as a precursor for triiodothyronine (T₃) and thyroxine (T₄) .

Properties

CAS No. |

14099-98-0 |

|---|---|

Molecular Formula |

C15H13I2NO3 |

Molecular Weight |

509.08 g/mol |

IUPAC Name |

(2S)-2-amino-3-(3,5-diiodo-4-phenoxyphenyl)propanoic acid |

InChI |

InChI=1S/C15H13I2NO3/c16-11-6-9(8-13(18)15(19)20)7-12(17)14(11)21-10-4-2-1-3-5-10/h1-7,13H,8,18H2,(H,19,20)/t13-/m0/s1 |

InChI Key |

UHZWRGXBMIWAMZ-ZDUSSCGKSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)OC2=C(C=C(C=C2I)C[C@@H](C(=O)O)N)I |

Canonical SMILES |

C1=CC=C(C=C1)OC2=C(C=C(C=C2I)CC(C(=O)O)N)I |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

3,5-Diiodo-O-phenyl-L-tyrosine can be synthesized through the iodination of L-tyrosine. One method involves the use of 2,4,6,8-tetraiodoglycoluril as the iodinating agent in the presence of a catalytic amount of acetic acid under solvent-free conditions. This reaction yields this compound with high purity and yield .

Industrial Production Methods

Industrial production of this compound typically involves large-scale iodination processes, where L-tyrosine is treated with iodine or iodides in the presence of oxidizing agents such as chloramine-T, hydrogen peroxide, or lactoperoxidase .

Chemical Reactions Analysis

Types of Reactions

3,5-Diiodo-O-phenyl-L-tyrosine undergoes various chemical reactions, including:

Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.

Reduction: The iodine atoms can be reduced to form deiodinated derivatives.

Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and chloramine-T.

Reduction: Reducing agents such as sodium borohydride can be used.

Substitution: Nucleophiles like thiols or amines can replace the iodine atoms under appropriate conditions.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Deiodinated tyrosine derivatives.

Substitution: Various substituted tyrosine derivatives depending on the nucleophile used.

Scientific Research Applications

3,5-Diiodo-O-phenyl-L-tyrosine has several applications in scientific research:

Chemistry: Used as a substrate in the synthesis of iodinated tyrosines and peptides.

Biology: Serves as a key component in the study of thyroid hormone metabolism and function.

Medicine: Investigated for its potential use as an antithyroid drug and in the treatment of thyroid-related disorders.

Mechanism of Action

3,5-Diiodo-O-phenyl-L-tyrosine exerts its effects primarily through interactions with thyroid hormone receptors and mitochondrial pathways. It modulates energy metabolism by influencing mitochondrial function and oxidative stress. The compound’s actions are mediated through both genomic and non-genomic mechanisms, involving direct binding to DNA and interactions with cell membrane and mitochondrial binding sites .

Comparison with Similar Compounds

Key Properties

- CAS Numbers : 300-39-0 (anhydrous), 18835-59-1 (dihydrate) .

- Physical Appearance : Off-white to cream-colored powder (dihydrate form) with a melting point of 187–195°C .

- Optical Rotation : [α]²⁰D = +0.8° to +1.5° (5% in 1M HCl) .

Comparison with Similar Compounds

The iodinated tyrosine family includes structurally and functionally related compounds. Below is a detailed comparison:

Structural Analogues

Table 1: Structural and Functional Comparison

Functional and Pharmacological Differences

(ii) Physicochemical Properties

- Solubility : DIT’s dihydrate form has moderate solubility in aqueous HCl, while N-acetylated derivatives show enhanced solubility in organic solvents .

- Stability : Methyl ester derivatives (e.g., O-(4-hydroxyphenyl)-3,5-diiodo-L-tyrosine methyl ester) exhibit higher thermal stability (predicted boiling point: 522°C) compared to DIT .

Critical Notes

Stereochemical Variants : DL-forms of iodinated tyrosines (e.g., 3,5-Diiodo-DL-tyrosine) show reduced biological activity compared to L-isomers .

Ecological Impact: Limited data exist on environmental persistence or bioaccumulation of iodinated tyrosines; disposal must follow hazardous waste protocols .

Synthetic Challenges : Multi-iodinated derivatives (e.g., O-(4-hydroxy-3,5-diiodophenyl)-3,5-diiodo-L-tyrosine) require stringent purification to avoid polyhalogenated byproducts .

Conclusion 3,5-Diiodo-O-phenyl-L-tyrosine remains a cornerstone in thyroid hormone research and synthesis. Its structural analogues, such as MIT, T₄, and engineered derivatives, highlight the interplay between iodine substitution and biological function. Ongoing studies focus on optimizing these compounds for therapeutic and diagnostic applications while addressing safety and environmental concerns.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.